![molecular formula C9H19NO B12576845 1-[(Butan-2-yl)oxy]-2,2,3-trimethylaziridine CAS No. 343864-95-9](/img/structure/B12576845.png)
1-[(Butan-2-yl)oxy]-2,2,3-trimethylaziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Butan-2-yl)oxy]-2,2,3-trimethylaziridine is an organic compound characterized by its unique structure, which includes an aziridine ring substituted with a butan-2-yloxy group and three methyl groups Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Butan-2-yl)oxy]-2,2,3-trimethylaziridine typically involves the reaction of 2,2,3-trimethylaziridine with butan-2-ol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. Common catalysts used in this reaction include strong acids or bases, which facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalytic systems and automated control of reaction parameters ensures consistent product quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(Butan-2-yl)oxy]-2,2,3-trimethylaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the butan-2-yloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated aziridines, while reduction can produce amines.
Applications De Recherche Scientifique
1-[(Butan-2-yl)oxy]-2,2,3-trimethylaziridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[(Butan-2-yl)oxy]-2,2,3-trimethylaziridine involves its interaction with molecular targets through its reactive aziridine ring. The ring strain in aziridines makes them highly reactive towards nucleophiles, allowing them to form covalent bonds with biological molecules. This reactivity can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,3-Trimethylaziridine: Lacks the butan-2-yloxy group, resulting in different reactivity and applications.
1-(Methoxy)-2,2,3-trimethylaziridine: Contains a methoxy group instead of butan-2-yloxy, leading to variations in chemical behavior.
1-(Ethoxy)-2,2,3-trimethylaziridine:
Uniqueness
1-[(Butan-2-yl)oxy]-2,2,3-trimethylaziridine is unique due to the presence of the butan-2-yloxy group, which imparts specific steric and electronic effects. These effects influence its reactivity and make it suitable for particular applications in synthesis and research.
Propriétés
Numéro CAS |
343864-95-9 |
|---|---|
Formule moléculaire |
C9H19NO |
Poids moléculaire |
157.25 g/mol |
Nom IUPAC |
1-butan-2-yloxy-2,2,3-trimethylaziridine |
InChI |
InChI=1S/C9H19NO/c1-6-7(2)11-10-8(3)9(10,4)5/h7-8H,6H2,1-5H3 |
Clé InChI |
DZINBURJUOPNHG-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)ON1C(C1(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Methylbenzene-1-sulfonyl)amino]-1-phenylethyl thiocyanate](/img/structure/B12576772.png)
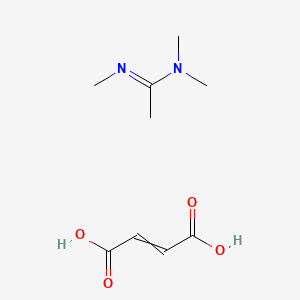
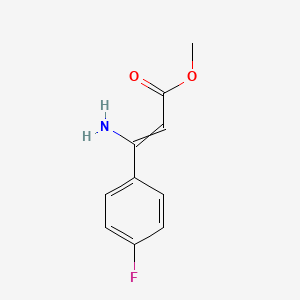

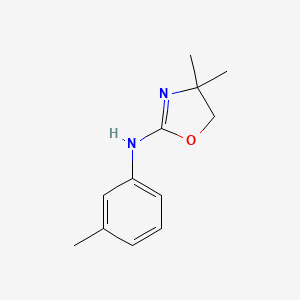
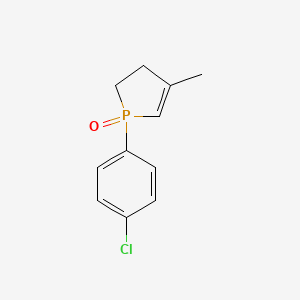
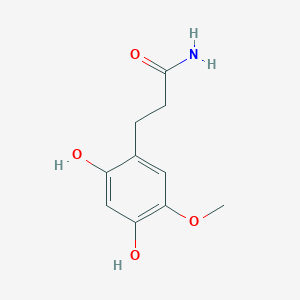




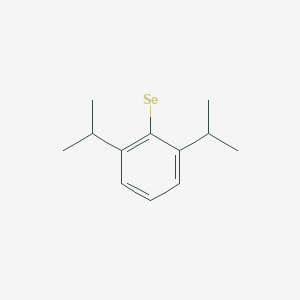
![2-[4-(4-Formylphenoxy)butoxy]benzaldehyde](/img/structure/B12576861.png)
![3-[(4-fluorophenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B12576868.png)
